molecular formula C19H29NO8 B606519 Cbz-N-amido-PEG4-acid CAS No. 756526-00-8

Cbz-N-amido-PEG4-acid

Cat. No. B606519
M. Wt: 399.44
InChI Key: QGTQYXJCFILXDO-UHFFFAOYSA-N
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Description

Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .


Molecular Structure Analysis

The molecular weight of Cbz-N-amido-PEG4-acid is 399.4 g/mol . It has a functional group of CBZ-protected amine/Carboxylic Acid . The molecular formula is C19H29NO8 .


Chemical Reactions Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .


Physical And Chemical Properties Analysis

Cbz-N-amido-PEG4-acid has a molecular weight of 399.4 g/mol . It has a functional group of CBZ-protected amine/Carboxylic Acid . The molecular formula is C19H29NO8 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Chemoselective N-benzyloxycarbonylation of Amines

Cbz-N-amido-PEG4-acid, a derivative of benzyl chloroformate (Cbz-Cl), is utilized in chemoselective N-benzyloxycarbonylation of amines. This process, conducted in the presence of polyethylene glycol (PEG), efficiently produces N-Cbz derivatives of both aliphatic and aromatic amines at room temperature. This method is noted for its eco-friendliness and excellent yield outcomes (Zhang et al., 2012).

Polyethylene Glycol Mediated N-Cbz Protection

In a similar context, Cbz-N-amido-PEG4-acid is employed in the protection of diverse aryl and aliphatic amines. The reaction, leveraging Cbz-Cl in the presence of PEG-400, demonstrates high efficiency for various structurally and electronically divergent amines. This protocol is notable for its environmentally friendly approach and compatibility with both low and high molecular weight PEGs (Siddaiah et al., 2012).

Influence on Carbamazepine Cocrystal Formulations

Cbz-N-amido-PEG4-acid plays a role in the formulation of carbamazepine cocrystals. These cocrystals, combined with polymers like hydroxypropylmethylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), and PEG, exhibit diverse phase transformations. The study focuses on the solubility and dissolution rates of cocrystals, crucial for drugs with solubility and/or dissolution-limited bioavailability (Qiu et al., 2016).

Gene Delivery Applications

In the field of gene delivery, Cbz-N-amido-PEG4-acid is involved in the development of biodegradable polymeric gene carrier analogues. These carriers, like poly(triethylenetetramine/cystamine bisacrylamide), exhibit advantages in cellular transgene delivery. The study elaborates on the influence of different PEG/polycation amounts in formulations on nanoparticle characteristics and transgene delivery efficiency (Brumbach et al., 2010).

Pharmaceutical Formulation Enhancements

Cbz-N-amido-PEG4-acid contributes to the enhancement of pharmaceutical formulations, particularly in the context of carbamazepine solid dispersions. The presence of PEG in these formulations significantly improves the dissolution rate of carbamazepine, a critical factor for the drug's bioavailability. This study examines various formulation methods, including melt and solvent processes, and their impact on drug dissolution (Doshi et al., 1997).

properties

IUPAC Name

3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTQYXJCFILXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193153
Record name 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-N-amido-PEG4-acid

CAS RN

756526-00-8
Record name 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756526-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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